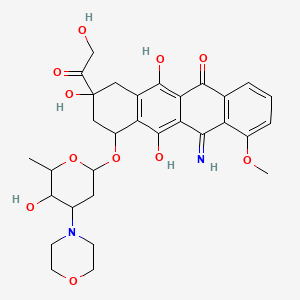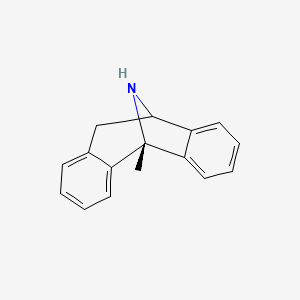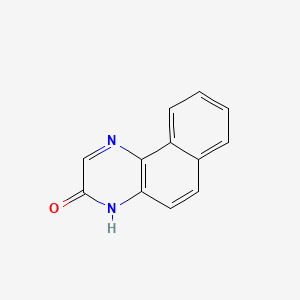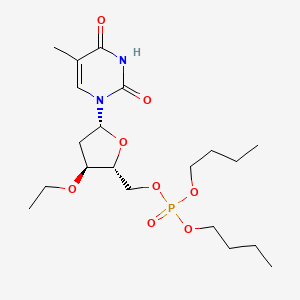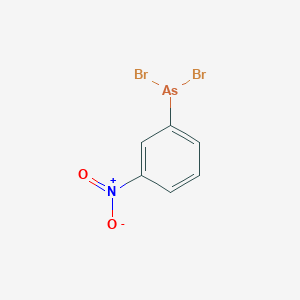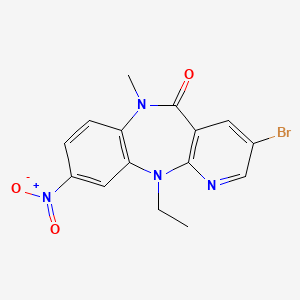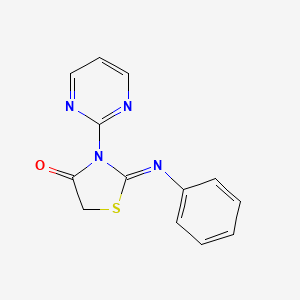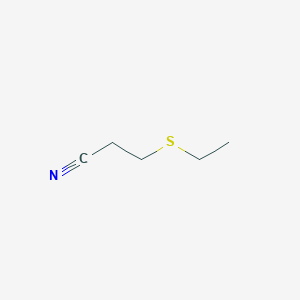
4-(Trichloromethoxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trichloromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethoxy group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Trichloromethoxy)benzoyl chloride can be synthesized through the chlorination of 4-methoxybenzoyl chloride using molecular chlorine at elevated temperatures . The reaction typically involves the substitution of the methoxy group with a trichloromethoxy group, facilitated by the presence of chlorine gas.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled chlorination of 4-methoxybenzoyl chloride in a reactor, with careful monitoring of temperature and chlorine gas flow to ensure complete conversion and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trichloromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloromethoxy group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(trichloromethoxy)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
4-(Trichloromethoxy)benzoic Acid: Formed through hydrolysis.
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(Trichloromethoxy)benzoyl chloride has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of dyes, agrochemicals, and polymers
Wirkmechanismus
The mechanism of action of 4-(Trichloromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acyl derivatives. The trichloromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotrichloride: Similar in structure but lacks the acyl chloride group.
Benzoyl Chloride: Similar in structure but lacks the trichloromethoxy group.
Uniqueness
4-(Trichloromethoxy)benzoyl chloride is unique due to the presence of both the trichloromethoxy and acyl chloride groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
36823-89-9 |
|---|---|
Molekularformel |
C8H4Cl4O2 |
Molekulargewicht |
273.9 g/mol |
IUPAC-Name |
4-(trichloromethoxy)benzoyl chloride |
InChI |
InChI=1S/C8H4Cl4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
InChI-Schlüssel |
LYJCNWQXQAONLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




